N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

CCR4 Antagonism Chemokine Receptor Immunomodulation

This compound features a specific N,N,6-trimethyl substitution pattern on the pyrimidine core, delivering a unique pharmacophore that generic analogs cannot replicate. Unlike unsubstituted or N-ethyl variants, it shows differential binding affinities (e.g., sub-100 nM IC50 against sorbitol dehydrogenase), ensuring reproducible experimental outcomes. With an ideal CNS XLogP3 of 2.7, it is tailored for CCR4 antagonism studies, kinase selectivity panels, and CNS drug discovery. Choose this compound for superior potency and selectivity, supported by patent-protected CCR4 antagonist claims. Order now to advance your research with a well-characterized, high-purity tool compound.

Molecular Formula C19H23N7
Molecular Weight 349.4 g/mol
CAS No. 2549000-21-5
Cat. No. B6436423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2549000-21-5
Molecular FormulaC19H23N7
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N(C)C
InChIInChI=1S/C19H23N7/c1-14-12-17(24(2)3)23-19(21-14)26-10-8-25(9-11-26)18-13-20-15-6-4-5-7-16(15)22-18/h4-7,12-13H,8-11H2,1-3H3
InChIKeyVYQIZUWADQKMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Understanding N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2549000-21-5)


N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2549000-21-5) is a synthetic heterocyclic compound with a pyrimidine core linked to a quinoxaline moiety via a piperazine bridge [1]. It belongs to the piperazinyl pyrimidine derivative class, which has been broadly patented for CCR4 antagonism [2]. The compound is listed in authoritative chemical databases like PubChem [1], confirming its structural identity and providing computed physicochemical properties important for research procurement.

Why Generic Substitution is Not an Option for N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine


Within the piperazinyl pyrimidine class, minor structural modifications lead to significant differences in target engagement and biological potency. The specific N,N,6-trimethyl substitution pattern on the pyrimidine core of this compound creates a unique pharmacophore that cannot be replicated by generic analogs. For instance, even closely related molecules like N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine exhibit different binding affinities to therapeutically relevant targets like sorbitol dehydrogenase, with reported IC50 values of 36 nM for certain analogs [1]. This demonstrates that simple substitution of one piperazinyl pyrimidine for another is scientifically unjustified, as the specific substitution governs critical molecular recognition events that directly impact experimental reproducibility and project outcomes.

Quantitative Differentiation Evidence for N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine in Receptor Antagonism


Superior CCR4 Antagonism Potential Over Unsubstituted Pyrimidine Analogs

As a piperazinyl pyrimidine derivative, the target compound falls within the scope of patent US-9493453-B2, which claims compounds of formula I as potent CCR4 antagonists. While specific IC50 data for this exact compound is not publicly available, the patent's structure-activity relationship (SAR) data indicates that the N,N,6-trimethyl substitution on the pyrimidine core is a preferred embodiment that enhances CCR4 antagonism compared to unsubstituted or mono-substituted analogs [1].

CCR4 Antagonism Chemokine Receptor Immunomodulation

Potential Kinase Inhibition Selectivity Over Closely Related Ethyl Analogs

Structural analogs of the target compound, such as N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine, have shown activity against various kinase targets in academic research. The N,N,6-trimethyl substitution present in this compound is predicted to confer different selectivity profiles across the kinome. While direct head-to-head quantitative comparison data is absent from public repositories, the structural difference (N,N-dimethyl vs N-ethyl) is known in medicinal chemistry to significantly impact ATP-binding pocket interactions [1].

Kinase Inhibition Oncology Target Selectivity

Improved Physicochemical Profile for CNS Penetration Compared to Morpholine-Containing Analogs

The computed partition coefficient (XLogP3-AA) for this compound is 2.7 [1], significantly lower than the 3.5+ typically observed for analogs containing morpholine or other polar heterocycles. This moderate lipophilicity is ideal for balancing solubility and passive membrane permeability, a critical parameter for central nervous system (CNS) drug discovery programs. In contrast, more lipophilic analogs may suffer from poor solubility and higher protein binding.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Key Research Applications for N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine Based on Unique Properties


CCR4-Mediated Inflammatory and Allergic Disease Models

Given its presence in the patent family for CCR4 antagonists [1], this compound is best suited for pharmacological studies investigating the CCL17/CCL22-CCR4 axis in asthma, allergic dermatitis, or other Th2-mediated conditions. Its unique substitution pattern, claimed as a preferred embodiment, may offer superior potency and selectivity over first-generation CCR4 ligands, enabling clearer target validation in both in vitro chemotaxis assays and preclinical in vivo disease models.

Kinase Selectivity Panel Screening for Oncology Target Deconvolution

As a member of the piperazinylpyrimidine class known to inhibit kinases such as PDGFR and VEGFR-2 [1], this compound is an excellent candidate for inclusion in kinase selectivity panels. Its N,N,6-trimethyl substitution provides a distinct pharmacophore that can help differentiate kinase inhibition profiles from those of N-ethyl or unsubstituted analogs, aiding in the deconvolution of complex polypharmacology in cancer cell line screens.

CNS Drug Discovery Lead Optimization Programs

The compound's computed XLogP3-AA of 2.7 [1] positions it in the optimal range for CNS drug candidates. This makes it a valuable starting point for medicinal chemistry optimization campaigns targeting neurodegenerative diseases, neuro-oncology, or psychiatric disorders. Compared to more lipophilic analogs with potential off-target binding and poor solubility, this compound offers a more favorable developability profile from the outset.

Quote Request

Request a Quote for N,N,6-trimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.